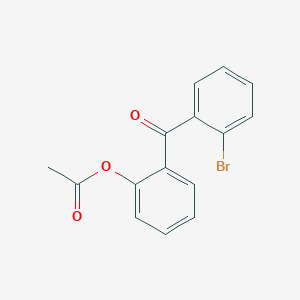

4-Acetoxy-3'-iodobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

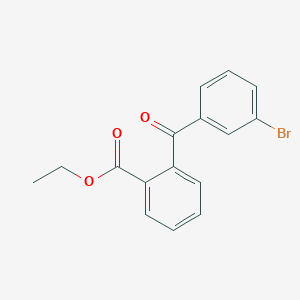

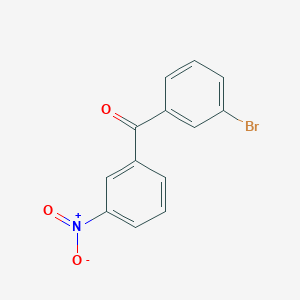

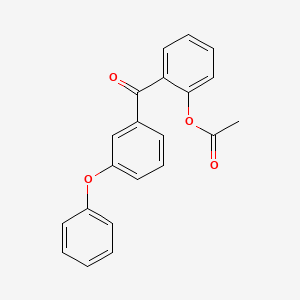

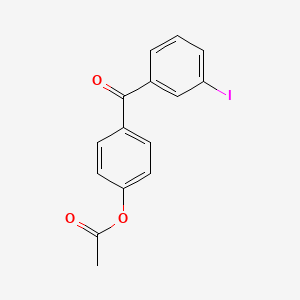

4-Acetoxy-3’-iodobenzophenone is a synthetic organic compound that belongs to the family of benzophenones . It has a molecular weight of 366.16 g/mol . The compound is typically in an off-white solid form .

Molecular Structure Analysis

The molecular formula of 4-Acetoxy-3’-iodobenzophenone is C15H11IO3 . The InChI code for the compound is 1S/C15H11IO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 .Physical And Chemical Properties Analysis

4-Acetoxy-3’-iodobenzophenone is an off-white solid . It has a molecular weight of 366.16 g/mol .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Acetoxy-3’-iodobenzophenone: is a valuable intermediate in organic synthesis. Its acetoxy group can act as a protecting group for the phenol moiety, while the iodine atom is a good leaving group, facilitating various coupling reactions .

Pharmaceutical Research

This compound can be used in the synthesis of pharmaceuticals, particularly in the creation of complex molecules that require precise functional group manipulation. The iodine substituent is often used in halogen exchange reactions, which are pivotal in medicinal chemistry .

Material Science

In material science, 4-Acetoxy-3’-iodobenzophenone can be utilized to synthesize novel polymers and co-polymers. Its ability to undergo free radical reactions makes it a candidate for creating new polymer chains .

Photocatalysis

The iodine atom in 4-Acetoxy-3’-iodobenzophenone can absorb light and initiate photocatalytic reactions. This property is explored in the development of new photocatalysts for environmental applications, such as water purification .

Molecular Probes

Due to its distinct spectroscopic properties, this compound can be used to create molecular probes. These probes can help in studying biological systems by tracking the presence or concentration of various biomolecules .

Agrochemical Synthesis

4-Acetoxy-3’-iodobenzophenone: may find applications in the synthesis of agrochemicals. The iodine functionality can be transformed into various other functional groups that are commonly found in herbicides and pesticides .

Analytical Chemistry

In analytical chemistry, it can serve as a standard or reagent due to its purity and stability. It can be used to calibrate instruments or as a reactant in the determination of other compounds .

Catalyst Development

Finally, 4-Acetoxy-3’-iodobenzophenone can be involved in the development of catalysts, especially those that require robust organic molecules capable of undergoing multiple reaction cycles without degradation .

Eigenschaften

IUPAC Name |

[4-(3-iodobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDPBNWVSCACRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641701 |

Source

|

| Record name | 4-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-3'-iodobenzophenone | |

CAS RN |

890099-50-0 |

Source

|

| Record name | Methanone, [4-(acetyloxy)phenyl](3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.